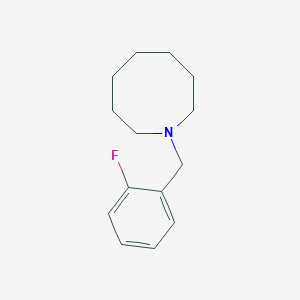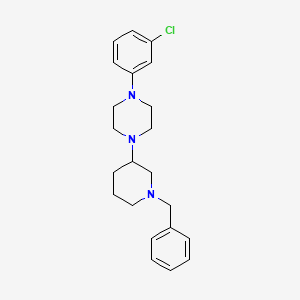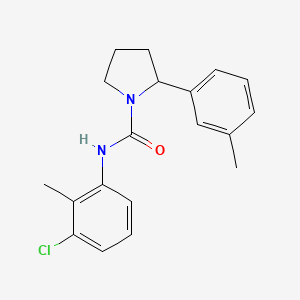
1-(2-fluorobenzyl)azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)azocane, also known as FBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. FBA belongs to the class of azobenzene derivatives, which are widely used in photoresponsive materials, molecular switches, and sensors.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorobenzyl)azocane involves the photoisomerization of its azobenzene moiety. Upon exposure to light, 1-(2-fluorobenzyl)azocane undergoes a trans-cis isomerization, leading to a change in its molecular conformation. This conformational change can trigger a biological response, such as the activation or inhibition of a receptor in cells.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)azocane has been shown to have a significant impact on biochemical and physiological processes. In one study, 1-(2-fluorobenzyl)azocane was used as a photoswitchable ligand to selectively activate or inhibit G protein-coupled receptors in cells. This approach allowed researchers to study the function of specific receptors in cells with high spatiotemporal precision. In another study, 1-(2-fluorobenzyl)azocane was used as a photoswitchable inhibitor of protein-protein interactions, which are involved in various biological processes such as signal transduction and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-fluorobenzyl)azocane in lab experiments include its high spatiotemporal precision, reversible photoisomerization, and selective activation or inhibition of specific receptors. However, 1-(2-fluorobenzyl)azocane has some limitations, such as its limited solubility in aqueous solutions, potential toxicity to cells, and the need for specialized equipment for photoactivation.
Direcciones Futuras
There are several future directions for the research on 1-(2-fluorobenzyl)azocane. One direction is to develop new synthetic methods for 1-(2-fluorobenzyl)azocane and its derivatives, which can improve their solubility and reduce their toxicity. Another direction is to explore the potential application of 1-(2-fluorobenzyl)azocane in optogenetics, which is a rapidly growing field that uses light to control the activity of cells in living organisms. Additionally, the use of 1-(2-fluorobenzyl)azocane in drug discovery and development is another promising direction, where it can be used to selectively target specific receptors in cells.
In conclusion, 1-(2-fluorobenzyl)azocane is a synthetic compound that has shown great potential in various fields such as materials science, chemistry, and biology. Its photoresponsive properties and selective activation or inhibition of specific receptors make it a valuable tool for studying biochemical and physiological processes with high spatiotemporal precision. The future research on 1-(2-fluorobenzyl)azocane is expected to expand its application in various fields and lead to the development of new materials, drugs, and technologies.
Métodos De Síntesis
The synthesis of 1-(2-fluorobenzyl)azocane involves the reaction of 1-azocane with 2-fluorobenzyl bromide in the presence of a base. The reaction yields 1-(2-fluorobenzyl)azocane as a yellow solid with a melting point of 60-62°C. The purity of 1-(2-fluorobenzyl)azocane can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzyl)azocane has been extensively studied for its potential application in various fields such as materials science, chemistry, and biology. In materials science, 1-(2-fluorobenzyl)azocane has been used as a photoresponsive material, where it can undergo reversible photoisomerization upon exposure to light. In chemistry, 1-(2-fluorobenzyl)azocane has been used as a molecular switch, where it can be toggled between two states by light. In biology, 1-(2-fluorobenzyl)azocane has been used as a photoswitchable ligand, where it can selectively activate or inhibit specific receptors in cells.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]azocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c15-14-9-5-4-8-13(14)12-16-10-6-2-1-3-7-11-16/h4-5,8-9H,1-3,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYNTNDQIXAVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B6117987.png)
![11-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6117994.png)
![4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B6118001.png)

![N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B6118011.png)



![2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6118047.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B6118059.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6118073.png)
![(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6118081.png)
![1-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6118086.png)
![N,N-diisopropyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6118090.png)